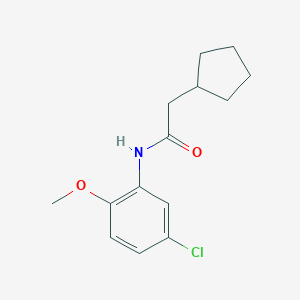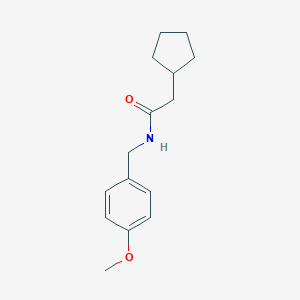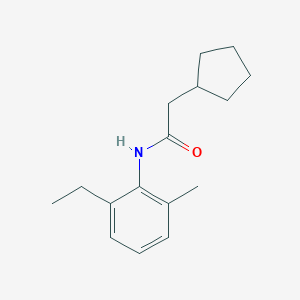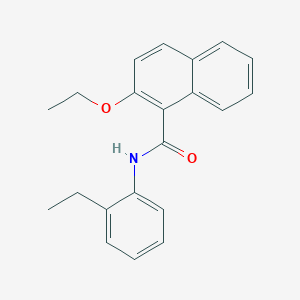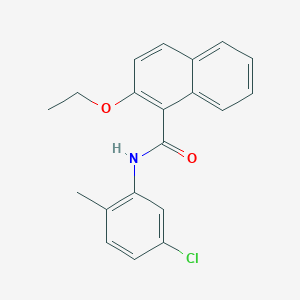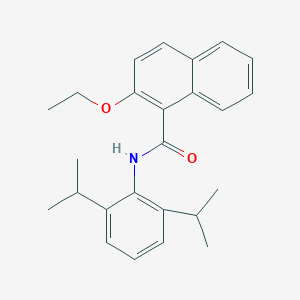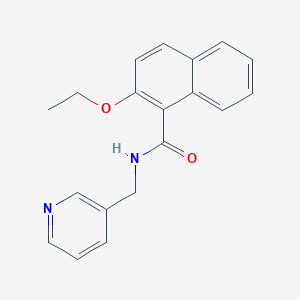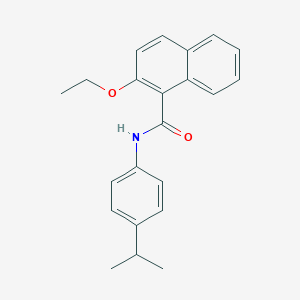
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide, also known as EINA, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII is a key regulator of synaptic plasticity and memory formation, making it an important target for studying the molecular mechanisms underlying learning and memory.
Wirkmechanismus
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide selectively inhibits CaMKII by binding to its regulatory domain, which prevents its activation by calcium/calmodulin. This results in a decrease in CaMKII-dependent phosphorylation of downstream targets, which can affect various cellular processes such as gene expression, ion channel function, and synaptic plasticity.
Biochemical and Physiological Effects
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been shown to have a number of biochemical and physiological effects in various model systems. For example, studies have demonstrated that 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide can impair long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices. Additionally, 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been shown to inhibit the proliferation and migration of cancer cells, and to protect against ischemic injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide in lab experiments is its high selectivity for CaMKII, which allows for precise manipulation of this important signaling pathway. Additionally, 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been shown to be relatively stable and non-toxic, making it a useful tool for in vitro and in vivo studies. However, one limitation of using 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide and CaMKII inhibition. One area of interest is the development of more potent and selective inhibitors of CaMKII, which could have therapeutic potential for various diseases. Additionally, studies are needed to further elucidate the downstream targets and signaling pathways affected by CaMKII inhibition, and to explore the potential for combination therapies that target multiple signaling pathways. Finally, the use of advanced imaging and electrophysiological techniques could provide new insights into the role of CaMKII in synaptic plasticity and memory formation.
Synthesemethoden
The synthesis of 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide involves a multi-step process that starts with the reaction of 2-naphthoyl chloride with ethylamine to form 2-ethoxy-1-naphthamide. This intermediate is then reacted with 4-isopropylaniline in the presence of a base such as potassium carbonate to produce the final product, 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been extensively used in scientific research to investigate the role of CaMKII in various physiological and pathological processes. For example, studies have shown that CaMKII plays a critical role in synaptic plasticity and memory formation, and that inhibition of CaMKII by 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide can impair these processes. Additionally, CaMKII has been implicated in the pathogenesis of various diseases, including cancer, heart disease, and neurodegenerative disorders, and 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been used to study the potential therapeutic effects of CaMKII inhibition in these conditions.
Eigenschaften
Produktname |
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide |
|---|---|
Molekularformel |
C22H23NO2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-ethoxy-N-(4-propan-2-ylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23NO2/c1-4-25-20-14-11-17-7-5-6-8-19(17)21(20)22(24)23-18-12-9-16(10-13-18)15(2)3/h5-15H,4H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
QNKJBZYPGDPNMR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




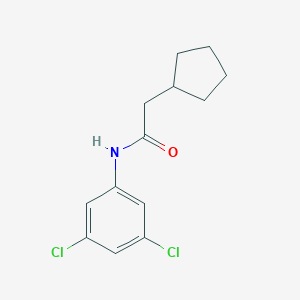
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
